血栓素B2

描述

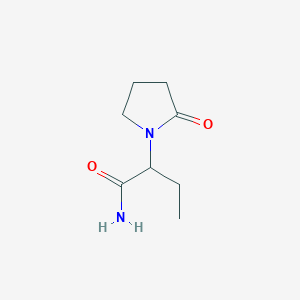

Thromboxane B2 (TxB2) is a stable metabolite derived from the unstable thromboxane A2 (TxA2), which is a potent platelet aggregating agent and vasoconstrictor. TxA2 has a very short half-life and quickly breaks down into TxB2 non-enzymatically, typically within 3 minutes9. TxB2 itself is inactive but serves as an important marker for the activity of TxA2 in biological systems9.

Synthesis Analysis

The synthesis of TxB2 has been approached through various methods. One study describes the total synthesis of TxB2 using intermolecular ketalization followed by ring-closing metathesis, with key steps including Sharpless asymmetric epoxidation and Mitsunobu lactonization . Another study reports a 12-step asymmetric synthesis from 2,5-dimethoxytetrahydrofuran, utilizing an organocatalytic aldol reaction to create a key bicyclic enal intermediate . Additionally, TxB2 has been synthesized from D-glucose, recognizing the hidden carbohydrate-type symmetry in the molecule , and from (R,R)-tartaric acid, employing regio- and stereoselective techniques . A new facile synthesis of a TxB2 precursor has also been reported, highlighting a stereocontrolled approach using palladium-catalyzed nucleophilic substitution10.

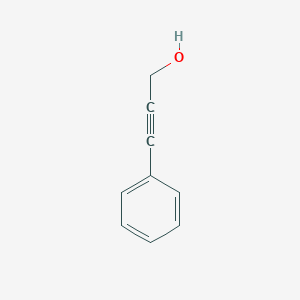

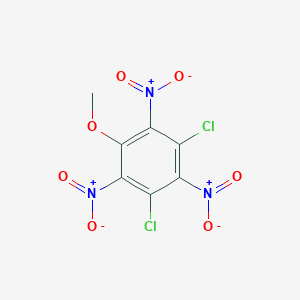

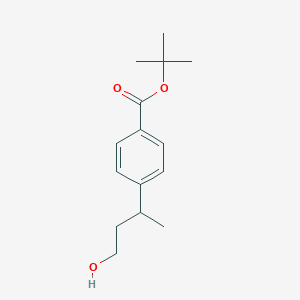

Molecular Structure Analysis

The molecular structure of TxB2 includes an oxane ring, as indicated by the mass spectrum analysis, which is identical to the TxB2 formed from arachidonic acid by guinea pig lung and human platelets . The structure of TxB2 derivatives trapped during the conversion of prostaglandin G2 into TxB2 in platelets has provided insights into the oxane ring structure and the absence of a hemiacetal hydroxyl group found in TxA2 .

Chemical Reactions Analysis

TxB2 is formed from endogenous precursors during short incubations of guinea pig and rat cerebral cortex, with noradrenalin stimulating its formation and indomethacin and mercaptoethanol inhibiting it . In cell lines derived from human lung adenocarcinomas, TxB2 and other 20-carbon fatty acid cyclooxygenase products are synthesized from both exogenous and endogenous arachidonic acid . The formation of TxB2 is a part of the prostaglandin endoperoxide metabolism, where it is a major product alongside other prostanoids .

Physical and Chemical Properties Analysis

TxB2 is a biologically active compound that, despite being inactive itself, is a breakdown product of the highly active TxA29. It is produced in substantial amounts in the lungs, comparable to prostaglandins, and may be involved in regulating bronchomotor tone or bronchospasm . The physical properties of TxB2, such as its bronchoactivity, have been studied in experimental systems, demonstrating that it is a naturally occurring bronchoactive metabolite, albeit weaker compared to other agents like PGF2α .

科学研究应用

Thromboxane B2在细胞凋亡和肝损伤中的作用

Thromboxane B2(Tx B2)已被研究其对细胞死亡的影响,特别是在肝细胞凋亡的背景下。研究显示,外源性Tx B2可以增加早期凋亡肝细胞的数量,如浓缩的染色质和细胞核以及细胞大小的减小。然而,它并不显著改变具有晚期凋亡特征的肝细胞。Tx B2加剧了由四氯化碳引起的凋亡死亡,并增加了被烷基脱氧胆酸损伤的肝细胞中的染色质浓缩,表明其在增强肝细胞凋亡死亡和肝损伤中的作用(Hrushka et al., 2006)。

Thromboxane B2在心肺功能障碍中的作用

一项关注血栓素A2及其在急性肺损伤中的作用的研究发现,血栓素B2浓度增加与血管间液体通量增加、肺和全身循环阻力增加以及心输出量减少相关。研究结果表明,选择性血栓素A2合酶抑制剂,影响血栓素B2水平,可能是缓解类似吸入烟雾损伤的心血管和肺功能障碍的治疗方法(Westphal et al., 2005)。

Thromboxane B2在心血管和脑血管疾病中的作用

Thromboxane B2在心血管疾病的背景下也是相关的,包括其在缺血性中风中的作用。通过测量血清中的Tx B2来评估阿司匹林对血小板COX-1活性的影响。高浓度的Tx B2可能是缺血性中风或缺血性心脏病的危险因素,表明其在阿司匹林治疗患者中作为血管疾病风险的生物标志物的潜力(Szczuko et al., 2021)。

Thromboxane B2和前列腺癌

研究表明,Tx B2与前列腺癌预后存在独特的关联,特别是在非洲裔美国男性中。高水平的尿液Tx B2,血栓素A2的稳定代谢物,与转移性前列腺癌的风险和增加的死亡率相关。这表明Tx A2/Tx B2合成的上调可能促进该人群中的转移和致命疾病(Kiely et al., 2021)。

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

(Z)-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNNGPBEPRNAR-JQBLCGNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903947 | |

| Record name | Thromboxane B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thromboxane B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

thromboxane B2 | |

CAS RN |

54397-85-2 | |

| Record name | TXB2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54397-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thromboxane B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054397852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thromboxane B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thromboxane b(2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thromboxane B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[a,l]pyrene](/img/structure/B127179.png)

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)